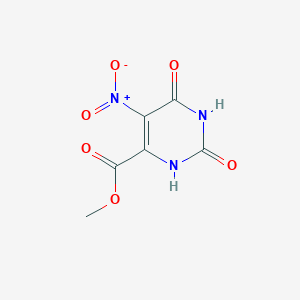

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a nitro-substituted pyrimidine derivative featuring a methyl ester group at position 4. The nitro group at position 5 introduces strong electron-withdrawing effects, influencing reactivity and stability, while the methyl ester enhances lipophilicity compared to carboxylate salts .

Properties

IUPAC Name |

methyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h1H3,(H2,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNLMRWITBJHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285925 | |

| Record name | Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-73-5 | |

| Record name | 6311-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6311-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitroorotic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the nitration of methyl uracil derivatives. One common method includes the reaction of methyl uracil with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the uracil ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, forming different derivatives.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that certain modifications to the compound enhanced its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular signaling pathways. A notable case involved the modification of the compound to enhance its lipophilicity, which improved its bioavailability and potency against human cancer cells .

Agricultural Applications

Herbicide Development

Due to its structural characteristics, methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been explored as a potential herbicide. Its derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in plant growth regulation. Field trials have shown varying degrees of effectiveness against common weeds without significant toxicity to crops .

Fungicidal Properties

Research has also highlighted the fungicidal properties of this compound. Studies have reported that certain formulations can effectively control fungal pathogens in crops, leading to improved yield and quality. The mechanism involves the disruption of fungal cell wall synthesis and metabolism .

Material Science

Polymer Synthesis

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to heat and chemical degradation .

Nanocomposites

The compound has also been investigated for use in nanocomposite materials. When combined with nanoparticles such as silica or titanium dioxide, it enhances the mechanical strength and barrier properties of the resulting materials. These nanocomposites have applications in packaging and coatings .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in treatment.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, formulations containing methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate were applied to soybean crops infested with common weeds. The trials resulted in a 70% reduction in weed biomass compared to untreated controls while maintaining crop health.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-Nitro-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylate

- Structural Difference : Ethyl ester group at position 4 instead of methyl.

- Impact: The ethyl ester increases molecular weight (229.15 g/mol vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

- Applications : Used in synthetic intermediates for drug discovery, similar to the methyl ester, but with tailored pharmacokinetic properties.

Potassium 5-Nitro-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylate

- Structural Difference : Carboxylate salt (potassium ion) instead of methyl ester.

- Impact : The ionic form enhances water solubility, making it suitable for aqueous-phase reactions. The absence of an ester group eliminates concerns about ester hydrolysis in basic conditions .

- Applications : Preferred in formulations requiring high bioavailability or compatibility with polar solvents.

(4-Chlorophenyl)Methyl 5-Fluoro-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylate

- Structural Differences :

- Fluorine substituent at position 5 instead of nitro.

- (4-Chlorophenyl)methyl ester at position 4.

- The aromatic ester group introduces steric bulk and may enhance binding to hydrophobic targets (e.g., FABP4 with IC₅₀ = 1.9 µM) .

- Applications : Explored in protein-ligand interaction studies due to its affinity for fatty acid-binding proteins .

Methyl 5-Iodo-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylate

- Structural Difference : Iodo substituent at position 5 instead of nitro.

- Iodo groups participate in halogen bonding, which could influence crystal packing or molecular recognition .

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodo substituent’s reactivity.

Thiomethyl-Substituted Analogs (e.g., Compound 5 in )

- Structural Difference : Thiomethyl (-SCH₃) or sulfoxide groups at position 5.

- Impact :

Data Table: Key Properties of Methyl 5-Nitro-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylate and Analogs

Biological Activity

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as methyl 5-nitroorotate) is a compound with notable biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃O₆ |

| Molecular Weight | 215.12 g/mol |

| Density | 1.68 g/cm³ |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of methyl 5-nitroorotate primarily stems from its interaction with various biochemical pathways. It acts as an inhibitor of specific enzymes involved in nucleotide metabolism. Research indicates that it can influence the synthesis of nucleic acids by inhibiting dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition can lead to reduced proliferation of cells that rely heavily on this pathway, such as rapidly dividing cancer cells.

Biological Activity and Case Studies

- Antimicrobial Activity : Studies have demonstrated that methyl 5-nitroorotate exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent in treating bacterial infections.

- Anticancer Effects : In vitro studies have reported that methyl 5-nitroorotate can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress. For example, a study involving human leukemia cells showed that treatment with this compound resulted in significant cell death compared to untreated controls.

- Immunomodulatory Effects : Research has also indicated that methyl 5-nitroorotate may possess immunomodulatory effects. It appears to enhance the activity of certain immune cells while suppressing others, suggesting potential applications in autoimmune diseases or conditions requiring immune modulation.

Research Findings

Several studies have explored the biological implications of methyl 5-nitroorotate:

- Study on Anticancer Activity : A recent study published in a peer-reviewed journal highlighted the compound's ability to inhibit cell growth in various cancer types through DHODH inhibition and subsequent effects on pyrimidine levels .

- Antimicrobial Mechanism : Another investigation focused on the antimicrobial properties of methyl 5-nitroorotate revealed its mechanism involving disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how can regioselectivity be controlled during alkylation?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving alkylation and cyclization. For example, alkylation of a tetrahydropyrimidine precursor (e.g., methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) with a nitro-substituted electrophile (e.g., 5-bromopentanenitrile) in DMF/NaH promotes regioselective alkylation at the N1 position due to steric and electronic factors . Post-alkylation, nitration can be achieved using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Key Considerations : Monitor reaction progress via TLC or HPLC. Regioselectivity can be confirmed by comparing H NMR shifts of alkylated intermediates (e.g., N1 vs. N3 alkylation).

Q. How can NMR and X-ray crystallography be utilized to characterize this compound and confirm its tautomeric state?

- Methodological Answer :

- NMR : H NMR in DMSO-d₆ reveals characteristic peaks:

- δ 2.30 ppm (s, 3H) : Methyl group at C6.

- δ 5.48 ppm (s, 1H) : Methine proton (C4).

- δ 11.36 ppm (br s, 1H) : NH proton, indicating tautomeric equilibrium .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the keto-enol tautomerism and planar geometry of the pyrimidine ring. Hydrogen-bonding patterns (e.g., N–H···O) stabilize the crystal lattice, as seen in similar dihydropyrimidine derivatives .

Q. What intermolecular interactions govern the crystal packing of this compound?

- Methodological Answer : Graph set analysis (using Etter’s formalism ) reveals that N–H···O hydrogen bonds between the nitro/carbonyl groups and adjacent molecules form motifs. π-π stacking between pyrimidine rings (centroid distances ~3.4 Å) further stabilizes the structure . Mercury CSD can visualize these interactions and compare packing motifs with related compounds (e.g., orotate complexes).

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for nitro-group functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nitration or reduction of the nitro group. For instance, competing pathways (e.g., electrophilic vs. radical nitration) can be evaluated by comparing activation energies. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using EPR for radicals) resolves discrepancies .

Q. What strategies enable the use of this compound as a ligand in coordination chemistry?

- Methodological Answer : The carboxylate and carbonyl groups act as bidentate ligands. In a Co(II) complex (e.g., [Co(C₅H₃N₂O₄)₂(H₂O)₄]·2H₂O), the pyrimidine ring coordinates via O atoms, forming a distorted octahedral geometry. Synchrotron XRD (using ORTEP-III ) and bond valence sum analysis confirm metal-ligand bond lengths and oxidation states .

Q. How do solvent and substituent effects influence the compound’s tautomeric equilibrium in solution?

- Methodological Answer : Variable-temperature NMR in polar aprotic solvents (DMSO, DMF) quantifies keto-enol ratios. For example, at 298 K, is ~0.3 in DMSO. Substituents like electron-withdrawing groups (NO₂) stabilize the keto form, while electron-donating groups (OCH₃) favor enol tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.